(3-Chloro-4-ethoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloro-4-ethoxyphenyl)methanamine” is a chemical compound with the CAS Number: 329928-04-3 . It has a molecular weight of 185.65 . It is in liquid form .
Molecular Structure Analysis
The IUPAC Name for this compound is “this compound” and its InChI Code is "1S/C9H12ClNO/c1-2-12-9-4-3-7 (6-11)5-8 (9)10/h3-5H,2,6,11H2,1H3" . This suggests that the compound has a complex structure involving a chlorine atom, an ethoxy group, and a phenyl group attached to a methanamine base.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 185.65 .Scientific Research Applications
Synthesis of Novel Compounds
- Research involves the reaction of similar compounds to (3-Chloro-4-ethoxyphenyl)methanamine for the synthesis of novel derivatives with potential applications in pharmaceuticals and agrochemicals. For example, the synthesis and spectral analysis of new coumarin derivatives have been explored, highlighting the versatility of such compounds in organic synthesis (Dekić et al., 2020). Similarly, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones has been reported, showcasing the utility of these compounds in preparing adducts for medicinal compounds (Ghelfi et al., 2003).
Material Science and Photocytotoxicity
- In material science, the development of new classes of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds featuring weakly coordinating nido-carborane-based ligands has been reported. These compounds exhibit blue phosphorescence and structural stability at high temperatures, suggesting their potential use in optical materials and devices (Axtell et al., 2016).
Corrosion Inhibition
- The use of related compounds for corrosion control has been investigated, with findings demonstrating their effectiveness as corrosion inhibitors in acidic environments. This is particularly relevant in the protection of metals and alloys used in industrial applications (Bentiss et al., 2009).
Catalysis and Chemical Reactions
- The catalytic activities of compounds in the methanation of carbon dioxide over Ru/Al2O3 and Ni/Al2O3 catalysts have been studied, emphasizing the importance of these reactions in environmental chemistry and sustainable fuel production (Garbarino et al., 2015).
Safety and Hazards
The safety information for this compound includes several hazard statements such as H302, H312, H314, H332, H335 . These indicate that the compound is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
(3-chloro-4-ethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKPNTVWIUIXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.